2,4-DI(1H-INDOL-3-YL)-1,3-THIAZOLE
Overview
Description
2,4-DI(1H-INDOL-3-YL)-1,3-THIAZOLE is a heterocyclic compound that features both indole and thiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the thiazole ring is known for its presence in various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DI(1H-INDOL-3-YL)-1,3-THIAZOLE typically involves the condensation of indole derivatives with thiazole precursors. One common method includes the reaction of 3-indolylacetic acid with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-DI(1H-INDOL-3-YL)-1,3-THIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydroxyl or amine groups.
Substitution: Halogenated or alkylated indole-thiazole compounds.
Scientific Research Applications
2,4-DI(1H-INDOL-3-YL)-1,3-THIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-DI(1H-INDOL-3-YL)-1,3-THIAZOLE involves its interaction with specific molecular targets within cells. The indole moiety can intercalate with DNA, disrupting replication and transcription processes. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. These interactions can lead to cell cycle arrest and apoptosis in cancer cells or the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
2,4-DI(1H-INDOL-3-YL)-1,3,4-OXADIAZOLE: Similar structure but with an oxadiazole ring instead of a thiazole ring.
2,4-DI(1H-INDOL-3-YL)-1,3,5-TRIAZOLE: Contains a triazole ring, offering different electronic properties and biological activities.
2,4-DI(1H-INDOL-3-YL)-1,3-THIAZOLIDINE: Features a thiazolidine ring, which can affect its reactivity and biological interactions.
Uniqueness
2,4-DI(1H-INDOL-3-YL)-1,3-THIAZOLE is unique due to the combination of the indole and thiazole rings, which confer distinct electronic and steric properties. This combination allows for versatile chemical reactivity and the potential for diverse biological activities, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2,4-bis(1H-indol-3-yl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3S/c1-3-7-16-12(5-1)14(9-20-16)18-11-23-19(22-18)15-10-21-17-8-4-2-6-13(15)17/h1-11,20-21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCNOTRGTINARI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)C4=CNC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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